beta-Glucan

描述

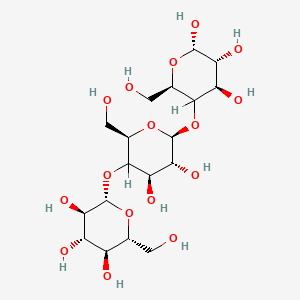

Beta-glucan is a group of complex carbohydrates found in the cell walls of bacteria, fungi, algae, and plants. These polysaccharides are known for their diverse range of biological activities and have gained significant attention in the field of nutrition and supplements. Beta-glucans are composed of glucose molecules linked together in a linear or branched fashion, with the most common type being the (1→3)-β-glycosidic linkage .

准备方法

Beta-glucan can be extracted and modified using various methods:

-

Extraction Techniques

Hot Water Extraction: This method involves using hot water to extract this compound from its natural sources.

Enzymatic Extraction: Enzymes such as glucanase and lichenase are used to break down the cell walls and release this compound.

Alkali Extraction: Alkaline solutions are used to dissolve the cell walls and extract this compound.

Ultrasound/Microwave Assisted Extraction: These techniques use ultrasound or microwave energy to enhance the extraction process.

-

Modification Techniques

Physical Treatment: Low or high-temperature treatments can alter the spatial structures of this compound.

Chemical Processes: Acids, alkali, and salts can be used to modify the primary structures of this compound.

Mechanical Techniques: Homogenization and sonication can be used to modify the structural properties of this compound.

化学反应分析

Oxidation Reactions

-

Cereal beta-glucans can undergo oxidation, which can impact their stability in food products . This process typically involves different pathways that lead to chain degradation .

-

Oxidation can be induced by hydrogen peroxide

or ascorbic acid in the presence of ferrous iron

as a catalyst . -

Oxidation with ascorbic acid primarily results in the cleavage of glycosidic bonds . Hydrogen peroxide, on the other hand, leads to both glycosidic bond cleavage and the formation of carbonyl groups within the this compound chain .

-

Hydrogen peroxide oxidation can also lead to the production of formic acid, potentially resulting from Ruff degradation, where oxidized glucose (gluconic acid) is decarboxylated to form arabinose .

-

During aqueous processing, this compound is susceptible to degradation via non-enzymatic mechanisms, with oxidation being a significant factor .

-

The formation of oxidative free radicals is detected at elevated temperatures, and this formation is accelerated by the addition of ferrous ions. Ascorbic acid also promotes the formation of these oxidative radicals .

Oxidant Primary Effect Secondary Effects Ascorbic Acid Glycosidic bond cleavage Hydrogen Peroxide Glycosidic bond cleavage Formation of carbonyl groups, production of formic acid, Ruff degradation to arabinose Thermal Treatment Oxidative and radical cleavage Carbonyl group formation High Pressure Homogenization Degradation Oxidation of this compound

Hydrolysis

-

Enzymatic hydrolysis can modify this compound, yielding fractions with molecular masses greater than 30 kDa and improved water solubility . This process can also enhance functional characteristics like antitumor and antioxidant activities .

-

Cellulase enzymes can be used to produce oat this compound hydrolysates with varying molecular weights, which affects their physicochemical properties and cholesterol/weight-reducing capabilities .

-

Acid hydrolysis has been traditionally used to explain the non-enzymatic degradation of this compound during processing .

Interactions with Biological Molecules

-

Beta-(1→3)-glucan can interact with C-type lectin Dectin-1 and complement receptor 3 (CR3), which promotes the activation of secreted cytokines and B-cell T-cells .

-

Low molecular weight beta-glucans bind strongly with Dectin-1 compared to high molecular weight ones .

-

Beta-glucans tagged with fluorescein have been used to monitor their oral uptake and digestion, showing they bind to Dectin-1 on macrophages and are taken up by these cells .

-

Lentinan, a type of this compound, activates Syk kinase when it binds to dectin-1, thereby modulating immune responses by regulating COX2 expression .

-

Hydrophobic contacts may play a crucial role in this compound binding, with specific amino acids like Trp221 and His223 being critical for forming the this compound binding site on Dectin-1 .

Structural Transformations

-

This compound, particularly (1→3)-β-glucan, can exist in single helix, triple helix, or random coil conformations, which can transform into each other depending on environmental conditions .

-

The triple helix structure can open to form a single helix structure under alkaline conditions (e.g., NaOH) . Conversely, a single helix can become an irregular helix, reverting to a triple helix structure under heating or dialysis conditions .

-

The three-dimensional structure of (1→3)-β-glucan polymers significantly determines receptor-ligand interactions .

Chemical Modifications

-

This compound can be modified using gamma irradiation treatment with electron beams, X-rays, or gamma rays to alter its molecular structure .

-

Cationic this compound derivatives can be synthesized by modifying beta-glucans with glycidyltrimethylammonium chloride, resulting in compounds with selective antifungal activity and low toxicity to animal and human cells .

Oxidation Products

-

Hydroxyl radical (HO- ) attacks on this compound can lead to various oxidation products, detectable at different glucose carbons .

-

Oxidation can result in both lytic (chain scission) and non-lytic oxidation products, depending on the site of attack .

-

Lytic oxidations under cross-ring cleavage can lead to the loss of one or two carbons, forming products like formic acid .

-

Lytic C5-oxidation can form a new terminus 5oxoGlc, with the reductive amination of 2-aminobenzamide (2-AB) used to label and detect these products .

科学研究应用

Immunomodulation

Beta-glucans are recognized for their ability to modulate the immune system. They engage various immune receptors, such as Dectin-1 and Toll-like receptors (TLRs), leading to enhanced immune responses.

- Trained Immunity : Recent studies have highlighted the concept of trained immunity, where beta-glucans induce long-term changes in myeloid cells, enhancing their response to subsequent infections. This phenomenon is particularly significant in the context of vaccines and infectious diseases .

- Cancer Therapy : Beta-glucans have been investigated as adjuvants in cancer treatment. They enhance the efficacy of immunotherapies by activating immune cells such as macrophages and neutrophils, leading to increased tumor cell phagocytosis and cytokine production .

Cardiovascular Health

Beta-glucans have shown promise in managing cholesterol levels and improving cardiovascular health:

- Cholesterol Reduction : Clinical studies indicate that beta-glucan consumption can lead to significant reductions in LDL cholesterol levels. For instance, a study demonstrated that this compound from oats reduced postprandial glucose spikes when consumed with meals .

- Metabolic Syndrome : Their effects on lipid metabolism position beta-glucans as potential therapies for metabolic syndrome and obesity, as they may help regulate blood sugar levels and improve overall metabolic health .

Gastrointestinal Health

As soluble dietary fibers, beta-glucans contribute to gastrointestinal health:

- Prebiotic Effects : Beta-glucans can act as prebiotics, promoting the growth of beneficial gut bacteria. This modulation of the gut microbiome has implications for digestive health and may alleviate conditions such as irritable bowel syndrome (IBS) .

- Gut Barrier Function : They enhance gut barrier function, potentially reducing intestinal permeability and preventing conditions like leaky gut syndrome .

Anticancer Properties

Research has indicated that beta-glucans possess anticancer properties:

- Inhibition of Tumor Growth : Studies have shown that beta-glucans can inhibit cancer cell proliferation and induce apoptosis in various cancer types. They achieve this by stimulating immune responses that target tumor cells .

- Adjuvant Role in Vaccines : this compound microparticles are being explored as effective carriers for mucosal antigen delivery in oral vaccines, enhancing vaccine efficacy against cancers .

Agricultural Applications

Beta-glucans also have applications in agriculture:

- Plant Growth Promotion : Research into genetic manipulation of plants to enhance this compound content may lead to improved crop yields and nutritional profiles. This could have significant implications for food security and nutrition .

Table 1: Summary of Key Studies on this compound Applications

作用机制

Beta-glucan exerts its effects through various mechanisms:

Immune Modulation: this compound binds to specific receptors on immune cells, triggering a cascade of immune responses.

Cholesterol Reduction: this compound binds to bile acids in the gut, preventing their reabsorption and promoting their excretion.

Blood Sugar Management: This compound slows down the digestion and absorption of carbohydrates, leading to improved blood sugar control.

相似化合物的比较

Beta-glucan is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Cellulose: Unlike this compound, cellulose is insoluble and does not exhibit the same physicochemical properties.

This compound stands out due to its immune-modulating, cholesterol-lowering, and blood sugar-managing effects, making it a valuable compound in various fields.

生物活性

Beta-glucans are a diverse group of polysaccharides found in the cell walls of cereals, fungi, and certain bacteria. They have garnered significant attention due to their various biological activities, particularly in immunomodulation, metabolic regulation, and potential therapeutic applications. This article explores the biological activity of beta-glucan, supported by data tables, case studies, and detailed research findings.

Structure and Sources of this compound

Beta-glucans are primarily composed of glucose units linked by β-glycosidic bonds. The structure can vary significantly depending on the source:

| Source | Structure Type | Key Characteristics |

|---|---|---|

| Oats | (1→3)(1→4)-β-D-glucan | Soluble fiber; known for cholesterol-lowering effects. |

| Barley | (1→3)(1→4)-β-D-glucan | Similar to oats; beneficial for gut health. |

| Yeast | (1→3)(1→6)-β-D-glucan | Potent immunomodulatory properties. |

| Fungi (e.g., mushrooms) | (1→3)(1→6)-β-D-glucan | Strong immune-enhancing effects. |

Immunomodulatory Effects

Beta-glucans act as biological response modifiers (BRMs), influencing the immune system's function. They primarily engage with specific receptors on immune cells, such as Dectin-1 and complement receptor 3 (CR3), leading to enhanced immune responses.

- Receptor Binding : Beta-glucans bind to receptors on macrophages and dendritic cells, activating signaling pathways that promote cytokine production and phagocytosis.

- Immune Memory : Pre-administration of beta-glucans has been shown to induce innate immune memory, enhancing protection against subsequent infections .

Case Study: Yeast this compound

A randomized controlled trial demonstrated that supplementation with yeast this compound reduced symptomatic common cold infections by 25% compared to a placebo group. Additionally, participants reported lower mean symptom scores and fewer sleep difficulties associated with cold episodes .

Metabolic Effects

Beta-glucans exhibit significant metabolic benefits, particularly in regulating blood glucose levels and lipid metabolism.

Glycemic Response

A study involving granola containing varying amounts of cereal this compound showed that medium amounts significantly reduced blood glucose levels during an oral glucose tolerance test (OGTT). The intake also altered gut microbiota composition, increasing beneficial short-chain fatty acids (SCFAs) .

Lipid-Lowering Effects

Research indicates that beta-glucans can enhance the lipid-lowering effects of phytosterols. In a clinical trial, participants consuming this compound alongside phytosterols exhibited improved lipid profiles compared to those receiving phytosterols alone .

Antioxidant and Anti-Inflammatory Properties

Beta-glucans possess antioxidant properties that can mitigate oxidative stress in the body. They have also been shown to reduce pro-inflammatory cytokine production in various models, indicating their potential role in managing inflammatory conditions.

Therapeutic Applications

The therapeutic potential of beta-glucans is being explored in several areas:

- Cancer Immunotherapy : Beta-glucans are being investigated as adjuvants in cancer treatment due to their ability to enhance immune responses against tumors .

- Cardiovascular Health : Their cholesterol-lowering effects make them candidates for managing cardiovascular diseases .

- Gastrointestinal Health : Beta-glucans can modulate gut microbiota and improve conditions like irritable bowel syndrome .

常见问题

Basic Research Questions

Q. What standardized methods are recommended for quantifying mixed-linkage beta-glucan in food matrices?

this compound quantification typically employs enzymatic-spectrophotometric assays validated by international standards. The this compound Assay Kit (Mixed Linkage) utilizes fructanase and β-glucosidase to hydrolyze non-target polysaccharides, followed by spectrophotometric measurement of released glucose at 510 nm. Approved methods include AOAC 995.16 (cereal extracts) and AACC 32-23.01 (oat and barley), with a detection limit of 0.5 g/100 g . Researchers must validate precision using within-run and total precision guidelines (NCCLS EP5-A) and include quality control recommendations in labeling .

Q. How should researchers prepare this compound samples to avoid degradation during extraction?

Sample preparation requires enzymatic deactivation (e.g., heat treatment at 80–100°C) to prevent endogenous β-glucanase activity. For oats, acid extraction (pH 3–4) followed by ethanol precipitation is recommended, with gravimetric analysis ensuring purity (e.g., post-drying weight differentials: 0.634 g extract vs. 0.628 g post-grinding) . Centrifugation at 3,000–5,000 ×g removes insoluble residues, and lyophilization preserves structural integrity .

Q. What are the key considerations for designing in vivo studies on this compound’s cholesterol-lowering effects?

Use a parallel or crossover design with a 3-week run-in period to stabilize baseline lipid profiles. Measure fasting plasma total cholesterol, LDL-C, HDL-C, and triglycerides via validated methods (e.g., Friedewald formula for LDL-C estimation). Include markers of cholesterol synthesis (lathosterol) and absorption (sitosterol) to differentiate mechanisms. A 5-week intervention with 5 g/day this compound in a fruit drink reduced LDL-C by 7.7% in human trials, highlighting dose consistency and matrix compatibility as critical variables .

Advanced Research Questions

Q. How do molecular weight and structural modifications influence this compound’s biological activity?

High-molecular-weight (HMW) this compound (400 µg/mL) enhances MnSOD expression in A549 lung cells by 100%, while low-molecular-weight (LMW) variants (50 µg/mL) achieve 90% activity, suggesting size-dependent antioxidant effects . Reductive amination introduces cationic groups (degree of substitution: 0.48), improving bile acid binding (up to 40% vs. native) and antimicrobial activity against E. coli via electrostatic interactions . FT-IR and NMR confirm substitution patterns, which correlate with ACE inhibition and nitric oxide synthesis in BAL assays .

Q. What experimental models best capture this compound’s immunomodulatory effects?

In vitro models:

- Use THP-1 macrophages or peripheral blood mononuclear cells (PBMCs) stimulated with LPS, measuring cytokine release (IL-6, TNF-α) via ELISA.

- For oxidative stress, A549 lung cells treated with H₂O₂ and LMW/HMW this compound (50–400 µg/mL) assess MnSOD expression via Western blot . In vivo models:

- Rodent ischemia-reperfusion injury models (renal, hepatic) evaluate this compound’s ROS-scavenging capacity via malondialdehyde (MDA) and glutathione (GSH) assays .

Q. How can researchers resolve contradictory data on genotype vs. environment effects on this compound content in cereals?

Contradictions arise from genotype-environment interactions. For barley, HB1966 (861.81 mg/L this compound) shows minimal environmental variance, while HB1307 (736.11 mg/L) is more susceptible . Mitigate this by:

- Conducting multi-location trials with standardized fertilizer rates (e.g., blended NPK).

- Applying ANOVA to partition variance (genotype × environment interaction terms) and using Tukey’s HSD post hoc tests (α = 0.05) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in complex matrices?

Use nonlinear regression (e.g., log-logistic or Emax models) to fit dose-response curves. For human trials, mixed-effects models account for intra-individual variability. In a study of LDL-C reduction, this compound’s effect size (-7.7%) was analyzed via ANCOVA, adjusting for baseline cholesterol and dietary confounders . Bootstrapping (1,000 iterations) validates confidence intervals in small-sample preclinical studies .

Q. Methodological Challenges

Q. How can researchers address variability in this compound solubility across experimental conditions?

Solubility depends on temperature, pH, and molecular weight. For HMW this compound, pre-hydration in 80°C water for 30 minutes with agitation (500 rpm) achieves >90% solubility. Centrifugal filtration (10 kDa cutoff) separates soluble fractions, quantified via the Congo red method (λ = 540 nm) .

Q. What validation criteria are essential for this compound assay reproducibility?

- Precision: Within-run CV <5%, total CV <10% per NCCLS EP5-A .

- Accuracy: Spike recovery rates (95–105%) using certified reference materials (e.g., NIST oat bran).

- Linearity: R² >0.98 across the reportable range (0.5–10 g/100 g) .

Q. How can structural heterogeneity in this compound sources be standardized for comparative studies?

Characterize samples via:

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-URKRLVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-22-9, 55965-23-6 | |

| Record name | beta-Glucan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Glucane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。